Komarovicine

Beschreibung

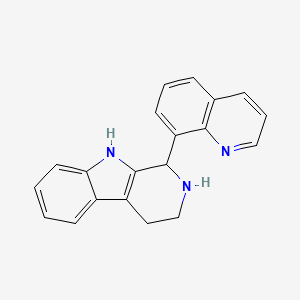

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-quinolin-8-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-9,11,19,22-23H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLKAHOBCOBBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC5=C4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345841 | |

| Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85403-71-0 | |

| Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation of Komarovicine and Analogues

Botanical Sources and Phytochemical Investigations

Clerodendrum paniculatum, commonly known as the Pagoda Flower, is a shrub native to tropical and subtropical Asia belonging to the Lamiaceae family. It is recognized for its large, glossy leaves and striking pyramid-shaped clusters of orange-red flowers. While extensive phytochemical investigations have been conducted on this plant, available research does not mention the isolation of a compound named Komarovicine.

These studies have, however, identified a diverse array of other bioactive compounds within Clerodendrum paniculatum. The primary classes of phytochemicals found in the leaves, flowers, and stems are detailed in the table below.

| Phytochemical Class | Presence in C. paniculatum |

| Alkaloids | Present |

| Flavonoids | Present |

| Terpenoids | Present |

| Phenolic Compounds | Present |

| Saponins | Present |

| Glycosides | Present |

| Steroids | Present |

| Tannins | Present |

This table summarizes the major classes of chemical compounds that have been successfully isolated and identified from Clerodendrum paniculatum through various phytochemical screening studies.

The presence of alkaloids in the Clerodendrum genus is well-documented, suggesting that if Komarovicine is an alkaloid, this plant could be a plausible, though currently unconfirmed, source.

The isolation of specific chemical compounds from plant matter is a multistep process that begins with extraction, followed by fractionation and purification. For a compound like an alkaloid or other secondary metabolite from Clerodendrum paniculatum, a general methodology would be employed.

The initial step typically involves drying and grinding the plant material (e.g., leaves, stems) to increase the surface area for solvent extraction. A solvent, or series of solvents with varying polarities, is used to draw out the desired compounds. The choice of solvent is critical and depends on the chemical nature of the target molecule.

Common Isolation Steps:

Extraction: The powdered plant material is subjected to extraction, often using a polar solvent like methanol or ethanol, which is effective for a broad range of compounds.

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This step helps to fractionate the complex mixture.

Chromatography: The resulting fractions are further purified using chromatographic techniques. Column chromatography is a standard method, where the extract is passed through a stationary phase (like silica gel), and a mobile phase (a solvent or solvent mixture) elutes the compounds at different rates, allowing for their separation.

Further Purification: Techniques such as High-Performance Liquid Chromatography (HPLC) may be used for final purification to yield the isolated compound in a highly pure form.

Mycological and Other Biological Sources

Marine-derived fungi are a prolific source of structurally unique and biologically active secondary metabolites. The genus Penicillium, in particular, is renowned for its ability to produce a vast array of natural products. While there is no specific mention of "Komarovicine" being isolated from marine fungi in the available literature, these organisms are known to produce numerous classes of compounds, including alkaloids, polyketides, and terpenes, which could be considered analogues or derivatives of other natural products.

Fungi from the Penicillium genus have yielded thousands of bioactive metabolites, some of which are highlighted below.

| Compound Class | Example from Penicillium sp. | Biological Activity |

| Polyketides | Sorbicillinoids, Citrinin | Cytotoxic, Antibiotic |

| Alkaloids | Roquefortine C, Communesins | Cytotoxic |

| Terpenoids | Eremophilane-type sesquiterpenes | Cytotoxic, Phytotoxic |

| Coumarins | Bipenicillisorin | Cytotoxic |

This table presents examples of compound classes isolated from marine-derived Penicillium species, showcasing their chemical diversity and potential biological activities.

Without the chemical structure of Komarovicine, it is not possible to identify its specific derivatives. However, the chemical diversity of marine Penicillium makes it a plausible source for novel or related alkaloid structures.

Analytical Techniques for Extract Profiling and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique in natural product chemistry for both the initial profiling of complex extracts and the final structural confirmation of isolated compounds. This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In the context of identifying a compound like Komarovicine from a plant or fungal extract, LC-MS/MS would be used in several stages:

Metabolite Profiling: An initial LC-MS analysis of a crude extract provides a "chemical fingerprint," showing the retention times and mass-to-charge ratios (m/z) of the hundreds or thousands of molecules present. This allows for a comprehensive overview of the extract's composition.

Dereplication: By comparing the obtained m/z values and fragmentation patterns with established databases, chemists can rapidly identify known compounds in the mixture. This process, known as dereplication, prevents the time-consuming rediscovery of already characterized substances.

Targeted Isolation: If a peak corresponding to the expected mass of Komarovicine is detected, its retention time can be used to guide the isolation process.

Structural Confirmation: Once a pure compound is isolated, LC-MS/MS is used for structural elucidation. The initial mass spectrometer (MS1) confirms the molecular weight of the compound. The compound is then fragmented, and a second mass spectrometer (MS2) analyzes the masses of the resulting fragments. This fragmentation pattern provides critical information about the compound's structure, which, when combined with other spectroscopic data like NMR, can definitively confirm its identity.

Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy for Metabolomic Fingerprinting

Metabolomic fingerprinting is an analytical approach used to create a characteristic profile, or "fingerprint," of the metabolites present in a biological sample. uni-goettingen.denih.gov This high-throughput technique provides a snapshot of the metabolic state of an organism under specific conditions. uni-goettingen.de

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is a key analytical tool employed for metabolomic fingerprinting of herbal plant extracts. dergipark.org.trqub.ac.uk This method is recognized for its simplicity, robustness, and high reproducibility. dergipark.org.tr 1H-NMR generates a unique spectral fingerprint based on the chemical shifts of hydrogen-1 nuclei within the molecules of an extract. dergipark.org.trwikipedia.org This information is highly valuable for the identification, quality control, and detection of adulteration in herbal products. dergipark.org.tr In the context of Komarovicine, 1H-NMR has been utilized to analyze the chemical fingerprint of extracts from Clerodendrum paniculatum, its natural source. dergipark.org.tr The complexity of the data generated by 1H-NMR often necessitates the use of statistical methods for interpretation. nih.govnih.gov

Chemometric Approaches for Extract Variation Analysis (e.g., Principal Component Analysis, Cluster Analysis)

Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comfrontiersin.org These approaches are particularly crucial for interpreting complex, multivariate datasets generated by techniques like 1H-NMR-based metabolomic fingerprinting. dergipark.org.trnih.gov

Principal Component Analysis (PCA) is a widely used multivariate data analysis technique for sample classification and data reduction. dergipark.org.trwikipedia.org PCA transforms a large set of variables into a smaller set of new variables, called principal components, while retaining most of the original information or variance. upf.edusartorius.com This method helps in visualizing data distribution, identifying patterns, and understanding the relationships between different samples or extracts. dergipark.org.trsartorius.com

Cluster Analysis (CA) is another exploratory multivariate technique that groups samples into homogeneous categories or "clusters" based on their similarities across a set of measured variables. nih.govresearchgate.net The goal is to ensure that samples within a single cluster are as similar as possible, while the clusters themselves are distinct from one another. arcgis.com

The combination of 1H-NMR analysis with chemometric techniques like PCA and CA is a powerful strategy for analyzing herbal extracts. dergipark.org.tr This integrated approach is important for categorizing chemical constituents, assessing similarities, and discerning the distinct metabolomic fingerprint profiles among different plant extracts, such as those from Clerodendrum paniculatum. dergipark.org.tr

Synthetic and Biosynthetic Pathways of Komarovicine

Total Synthesis Approaches to Komaroviquinone and its Derivatives

The total synthesis of (±)-Komaroviquinone has been achieved through various multi-step strategies. One notable approach commences from 3,4,5-trimethoxybenzoic acid and involves a twenty-two-step sequence to yield the target molecule. researchgate.net

The retrosynthetic analysis of Komaroviquinone reveals several key strategic disconnections. A primary strategy involves the construction of the central cycloheptane (B1346806) ring, which forms the core of the icetexane diterpenoid skeleton.

Key transformations in the synthesis of (±)-Komaroviquinone include:

Friedel-Crafts Cyclialkylation: This reaction is instrumental in constructing the cycloheptane ring. researchgate.net

Regiospecific Benzylic Oxidation: This step is crucial for introducing oxygen functionality at a specific position. researchgate.net

Conformationally Controlled Introduction of a Hydroxyl Group: The stereoselective placement of the C(10) hydroxyl group is achieved through a conformationally controlled reaction. researchgate.net

Intramolecular Hemiacetal Formation: This final step completes the core structure of Komaroviquinone. researchgate.net

Epoxide Ring-Opening Reaction: An alternative approach utilizes a regioselective epoxide ring-opening reaction by metallated aromatic compounds to form the core skeleton. researchgate.net

Another significant transformation in the synthesis of related compounds is the photolytic rearrangement of (+)-Komaroviquinone to (+)-Komarovispirone. nih.gov

| Key Transformation | Description | Reference |

| Friedel-Crafts Cyclialkylation | Construction of the cycloheptane ring. | researchgate.net |

| Regiospecific Benzylic Oxidation | Introduction of an oxygen functional group at a benzylic position. | researchgate.net |

| Epoxide Ring-Opening | Formation of the core icetexane skeleton. | researchgate.net |

| Photolytic Rearrangement | Conversion of (+)-Komaroviquinone to (+)-Komarovispirone. | nih.gov |

Achieving the correct stereochemistry is a critical challenge in the total synthesis of Komaroviquinone. The conformationally controlled introduction of the C(10) hydroxyl group is a key step where stereoselectivity is paramount. researchgate.net This control ensures the formation of the desired diastereomer, which is essential for the biological activity of the final compound.

Proposed Biosynthetic Routes of Komaroviquinone in Biological Systems

While the complete biosynthetic pathway of Komaroviquinone has not been fully elucidated, it is hypothesized to be derived from the icetexane diterpenoid pathway. Diterpenes are typically synthesized from geranylgeranyl pyrophosphate (GGPP). The proposed biosynthesis of the icetexane skeleton likely involves a series of cyclization and rearrangement reactions catalyzed by specific enzymes.

Enzymatic and Catalytic Processes in Komaroviquinone Formation

The formation of Komaroviquinone in biological systems is believed to involve a cascade of enzymatic reactions. While the specific enzymes have not been identified, they are likely to be cyclases and oxidoreductases that catalyze the key bond-forming and functional group manipulation steps. The proposed biosynthetic pathway would involve enzymes capable of mediating the complex cyclizations and oxidations required to construct the intricate polycyclic structure of Komaroviquinone from a linear precursor like GGPP.

Molecular Mechanisms and Biochemical Modulations of Komarovicine

Komarovicine and its derivatives have been the subject of research to understand their interactions with key biological targets, revealing potential therapeutic applications. This article explores the molecular mechanisms and biochemical effects of these compounds, focusing on their partial agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and their antiviral properties against SARS-CoV-2.

Computational and Theoretical Investigations of Komarovicine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. globalresearchonline.net It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Prediction of Ligand-Protein Binding Affinities and Energies

Molecular docking studies have been employed to predict the binding affinities of Komarovicine and its derivatives with various protein targets. The binding affinity, often expressed as a docking score or binding energy, is a critical parameter for evaluating the potential of a compound as a drug candidate. mdpi.com For instance, in studies involving the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, synthesized imidazole (B134444) derivatives showed minimum binding energy, suggesting a good affinity towards the active pocket and potential as inhibitors. researchgate.net

In a study targeting the anti-apoptotic protein Bcl-2, Komarovicine demonstrated a favorable binding energy, indicating its potential as an inhibitor. The predicted binding affinities are often compared with those of known inhibitors or reference compounds to gauge their relative potency. For example, the binding energy of Roemerine (B1679503) with monoamine oxidase A (MAO-A) was found to be -5.27 kcal/mol, which was better than the reference ligand's binding energy of -4.43 kcal/mol. worldscientific.comresearchgate.net Similarly, docking studies of quercetin (B1663063) analogues against inducible nitric oxide synthase (iNOS) revealed rerank scores ranging from -104.75 to -65.79 for the analogues, compared to -97.17 for quercetin itself, indicating potentially enhanced binding. nih.gov

The following table summarizes the predicted binding affinities of Komarovicine and its analogs against various protein targets.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Komarovicine | Bcl-2 | -8.5 |

| Roemerine | MAO-A | -5.27 worldscientific.comresearchgate.net |

| Quercetin Analogue (CID5281604) | iNOS | -104.75 (rerank score) nih.gov |

| Quercetin | iNOS | -97.17 (rerank score) nih.gov |

| Molnupiravir | SARS-CoV-2 RdRp | -7.3 nih.gov |

| Remdesivir | SARS-CoV-2 RdRp | -6.9 nih.gov |

Analysis of Binding Poses and Interaction Patterns within Active Sites

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. cam.ac.uk These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex. plos.org

For example, the docking of 2-formyl-komarovicine into the ligand-binding domain of peroxisome proliferator-activated receptor γ (PPARγ) revealed that it interacts with the hydrophobic pocket. nih.govnih.gov However, it lacked an interaction to stabilize helix H12, a key feature for full agonists, suggesting it acts as a partial agonist. nih.gov In another study, the docking of Roemerine enantiomers into 5-HT2A and 5-HT2C receptors showed that the (R)-enantiomer could form an additional π–π interaction with a phenylalanine residue, which could explain its higher activity compared to the (S)-enantiomer. nih.gov

Analysis of the binding pose of Roemerine with MAO-A identified key hydrogen bond interactions and hydrophobic interactions within the active site. worldscientific.com Similarly, docking of quercetin analogues into the active site of iNOS revealed interactions with the protoporphyrin IX containing Fe (HEM) and active site residues. nih.gov

Comparative Docking of Komarovicine and its Analogues (e.g., 2-Formyl-komarovicine, Roemerine)

Comparative docking studies are often performed to understand the structure-activity relationships of a series of compounds. mdpi.com By comparing the docking poses and binding affinities of Komarovicine with its analogues, such as 2-Formyl-komarovicine and Roemerine, researchers can identify key structural features that contribute to their biological activity.

A study comparing the docking of troglitazone, 2-formyl-komarovicine, and komarovicine found that both CDOCKER and AutoDock Vina programs produced the same ranking of these three molecules based on their binding scores. researchgate.net This consistency across different docking algorithms lends confidence to the predicted binding modes.

In the case of Roemerine, docking studies have been instrumental in explaining its stereoselectivity at certain receptors. nih.gov The different binding poses of the (R)- and (S)-enantiomers of Roemerine within the 5-HT2A and 5-HT2C receptor models highlighted specific interactions that likely account for their different pharmacological activities. nih.gov Comparative analysis of Roemerine with other alkaloids like berberine (B55584), columbamine, and palmatine (B190311) against various anti-Alzheimer's disease target proteins showed that while berberine had the highest binding energy, roemerine and the other alkaloids also exhibited significant binding affinities. frontiersin.org

Methodological Validation of Docking Algorithms (e.g., CDOCKER vs. AutoDock Vina)

The reliability of molecular docking results depends on the accuracy of the docking algorithm and scoring function used. msu.edunih.gov Therefore, validation of the docking protocol is a crucial step in any molecular modeling study. scielo.org.mxresearchgate.net This is often done by redocking a co-crystallized ligand back into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. researchgate.net

Several studies have compared the performance of different docking programs. For instance, a comparative analysis of CDOCKER and AutoDock Vina found that both methods can yield similar results, although in some cases, CDOCKER was reported to be more reliable. researchgate.net Another study evaluating AutoDock and AutoDock Vina on the CASF-2013 benchmark found Vina to be one of the best methods in terms of docking power. acs.org The choice of docking algorithm can be critical, and researchers often use multiple programs to cross-validate their findings. biotechrep.ir For instance, in a study on dipyridothiazine dimers, both DiffDock and AutoDock Vina were used, and they indicated different binding sites for the analyzed compounds, highlighting the importance of using multiple tools. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. nih.govuiuc.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. wustl.edu

Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to investigate the dynamic behavior of the ligand-protein complex. mdpi.commdpi.com A stable complex is characterized by minimal fluctuations in the RMSD of the protein and ligand over the simulation time. mdpi.com

Analysis of the root-mean-square fluctuation (RMSF) provides insights into the flexibility of different regions of the protein. worldscientific.com In the study of Roemerine with MAO-A, the average RMSF was 1.06 Å, indicating relatively low flexibility of the ligand within the binding pocket. worldscientific.comresearchgate.net The stability of ligand-protein complexes, as assessed by MD simulations, provides crucial information for understanding the mechanism of action and for the design of more effective therapeutic agents. biorxiv.orgmdpi.com

Free Binding Energy Calculations (e.g., MM-PBSA Approach)

In a study investigating the potential of various compounds as inhibitors of the ADP-ribose phosphatase of the non-structural protein 3 (Nsp3) of SARS-CoV-2, the binding energy of Komarovicine was predicted using the MM-PBSA method. The results indicated that Komarovicine had the lowest binding energy among the tested alkaloids, suggesting a strong binding affinity to the target protein. ugm.ac.id

The binding free energy is calculated according to the following thermodynamic cycle:

Where:

ΔG_bind,solv is the binding free energy in solution.

ΔG_complex,solv is the free energy of the solvated complex.

ΔG_receptor,solv is the free energy of the solvated receptor.

ΔG_ligand,solv is the free energy of the solvated ligand.

Each of these terms is further broken down into molecular mechanics energy (ΔE_MM), polar solvation energy (ΔG_P), and nonpolar solvation energy (ΔG_NP). youtube.com

Table 1: Components of MM-PBSA Binding Free Energy Calculation

| Component | Description |

| ΔE_MM | The molecular mechanics energy, which includes internal energies (bond, angle, dihedral) and intermolecular energies (van der Waals and electrostatic). |

| ΔG_P | The polar contribution to the solvation free energy, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model. diva-portal.org |

| ΔG_NP | The nonpolar contribution to the solvation free energy, typically estimated from the solvent-accessible surface area (SASA). |

This table provides a simplified overview of the energy components considered in the MM-PBSA approach.

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for calculating the properties of a system from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than wave-function-based methods for large systems. mpg.de The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.orgmpg.de

In the context of Komarovicine, DFT calculations can be applied to understand its electronic properties, which are crucial for its reactivity and interaction with biological targets. DFT allows for the calculation of various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential, and charge distribution. aimspress.comscispace.com These parameters provide insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack and how it might interact with a receptor's binding site. scispace.com

The application of DFT in studying molecules like Komarovicine involves solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that has the same density as the real, interacting system. wikipedia.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. aimspress.com

Table 2: Key Concepts in DFT for Electronic Structure Analysis

| Concept | Description |

| Electron Density | The fundamental variable in DFT, representing the probability of finding an electron at a particular point in space. mpg.de |

| Kohn-Sham Equations | A set of one-electron Schrödinger-like equations that are solved to obtain the electron density and energy of the system. wikipedia.org |

| Exchange-Correlation Functional | An approximation to the exchange and correlation energies of the interacting electron system. aimspress.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is an indicator of molecular reactivity. |

This table outlines fundamental concepts of Density Functional Theory relevant to the analysis of a molecule's electronic structure.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. numberanalytics.com Molecules like Komarovicine, with their complex ring systems and rotatable bonds, can exist in multiple conformations. Understanding the preferred conformations and the energy barriers between them is essential for predicting its biological activity, as the bioactive conformation is the one that binds to the target receptor. rsc.org

The conformational energy landscape is a graphical representation of the potential energy of a molecule as a function of its conformational degrees of freedom. researchgate.net This landscape features energy minima, corresponding to stable or metastable conformations, and transition states, which are the energy maxima along the pathway between two minima. numberanalytics.com The global minimum on this landscape represents the most stable conformation of the molecule. numberanalytics.com

For a molecule like Komarovicine, computational methods can be used to explore its conformational space and generate an energy landscape. This involves systematically changing the dihedral angles of rotatable bonds and calculating the energy of each resulting conformation. numberanalytics.com The results of this analysis can reveal the flexibility of the molecule and the likelihood of it adopting a specific shape required for biological activity. rsc.orgnih.gov

Table 3: Key Terms in Conformational Analysis

| Term | Definition |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com |

| Potential Energy Surface | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net |

| Local Minimum | A conformation that is stable relative to its immediate neighboring conformations. numberanalytics.com |

| Global Minimum | The conformation with the lowest energy on the entire potential energy surface. numberanalytics.com |

| Transition State | The highest energy point along the reaction coordinate between two energy minima, representing the energy barrier for conformational change. numberanalytics.com |

This table defines key terminology used in the study of molecular conformations and their energy landscapes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Komarovicine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unar.ac.id For Komarovicine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target based on their structural features.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several key steps. unar.ac.id First, a dataset of Komarovicine analogs with known biological activities is required. The three-dimensional structures of these analogs are then aligned based on a common scaffold. nih.gov

In CoMFA, the aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. unar.ac.id In CoMSIA, additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also calculated. unar.ac.id These calculated fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that correlates these structural features with the observed biological activity. nih.gov

The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. unar.ac.id A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized Komarovicine analogs, thereby guiding the design of more potent compounds. cresset-group.com

Table 4: Steps in Developing a 3D-QSAR Model

| Step | Description |

| Dataset Selection | A series of structurally related compounds (e.g., Komarovicine analogs) with experimentally determined biological activities. |

| Molecular Modeling and Alignment | Generation of 3D structures for all compounds and aligning them based on a common structural feature. nih.gov |

| Descriptor Calculation | Calculation of various molecular descriptors, such as steric, electrostatic, and hydrophobic fields (for CoMFA and CoMSIA). unar.ac.id |

| Model Building | Using statistical methods like Partial Least Squares (PLS) to correlate the descriptors with biological activity. |

| Model Validation | Assessing the statistical significance and predictive power of the QSAR model using techniques like cross-validation and external test sets. cresset-group.com |

This table outlines the general workflow for creating a 3D-QSAR model for a series of chemical compounds.

Advanced Analytical Methodologies in Komarovicine Research

Biophysical Assays for Molecular Interaction Characterization

Understanding how Komarovicine interacts with biological macromolecules, such as enzymes, is key to elucidating its mechanism of action. Biophysical assays provide quantitative data on these interactions.

Fluorescence Resonance Energy Transfer (FRET) is a highly sensitive spectroscopic technique used to study molecular interactions, such as an inhibitor binding to an enzyme. gu.sethermofisher.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule (which can be another fluorophore or a quencher). thermofisher.com This energy transfer is distance-dependent, occurring typically over distances of 10-100 Å. thermofisher.com

To assess the enzyme inhibitory activity of Komarovicine, a FRET-based assay can be designed. nih.gov This often involves a fluorogenic substrate for the target enzyme, where a donor fluorophore and an acceptor (quencher) are attached to the substrate. researchgate.net In the intact substrate, the proximity of the donor and quencher results in FRET, and the donor's fluorescence is quenched. When the enzyme cleaves the substrate, the donor and quencher are separated, disrupting FRET and leading to an increase in the donor's fluorescence intensity. researchgate.netthno.org

By introducing Komarovicine into this system, its ability to inhibit the enzyme can be quantified. A decrease in the rate of fluorescence increase would indicate that Komarovicine is inhibiting the enzyme's ability to cleave the substrate. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).

Advanced Chemometric and Data Analysis Platforms in Natural Product Research

The investigation of natural products, such as Komarovicine, from complex biological sources presents significant analytical challenges. The compound of interest is often part of an intricate mixture containing numerous other metabolites. Modern analytical techniques like chromatography and mass spectrometry, used to analyze these mixtures, generate vast and complex datasets. mdpi.com Extracting meaningful chemical information from this raw data requires sophisticated data processing and analysis methodologies. Chemometrics, the application of statistical and mathematical methods to chemical data, provides the essential tools for this purpose. nih.govresearchgate.net

In the context of Komarovicine research, chemometrics serves to identify, quantify, and classify the compound within its native biological matrix. This is achieved by employing multivariate data analysis techniques that can discern patterns and relationships within the large datasets produced by analytical instruments. nih.gov These approaches are critical for tasks ranging from the initial screening of producing organisms to the quality control of isolated compounds.

Research Findings and Applications

Chemometric methods are broadly categorized into unsupervised and supervised techniques, both of which are pivotal in natural product research.

Exploratory and Unsupervised Analysis: Unsupervised methods, such as Principal Component Analysis (PCA), are used for the initial exploration of data without prior knowledge of the samples. frontiersin.org In Komarovicine research, PCA can be applied to spectroscopic or chromatographic data from different fungal extracts to visualize inherent patterns. This allows researchers to quickly identify batch-to-batch variations, differentiate between high- and low-yielding strains, or detect outlier samples that may warrant further investigation.

Classification and Quantitative (Supervised) Analysis: Supervised methods are used to build predictive models based on a "training set" of samples with known properties. frontiersin.org Techniques like Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN) are prominent. nih.gov For instance, a PLS model can be developed to predict the concentration of Komarovicine in an extract based on its UV-Vis or Mass Spectrometry signature, offering a rapid quantification method. frontiersin.org Advanced approaches may use a Genetic Algorithm (GA) to select the most relevant data points (e.g., specific wavelengths or m/z values) to improve the model's accuracy and robustness. nih.gov A comparison between different multivariate models often reveals that more complex models like GA-ANN can be superior for resolving highly overlapped spectra from quaternary mixtures. nih.gov

The table below summarizes key chemometric techniques applicable to the analysis of complex natural product extracts containing Komarovicine.

| Method | Type | Primary Purpose | Application in Komarovicine Research |

| Principal Component Analysis (PCA) | Unsupervised | Exploratory data analysis, pattern recognition, dimensionality reduction. frontiersin.org | Visualizing similarities and differences between various fungal extracts; identifying outliers and trends in production. |

| Partial Least Squares (PLS) Regression | Supervised | Quantitative prediction; modeling the relationship between two data matrices (e.g., spectra and concentration). frontiersin.org | Building calibration models to predict the concentration of Komarovicine in crude extracts from spectroscopic data. |

| Artificial Neural Networks (ANN) | Supervised | Classification and regression, especially for complex non-linear systems. nih.gov | Developing advanced predictive models for Komarovicine quantification, potentially offering higher accuracy than linear methods. |

| Genetic Algorithm (GA) | Variable Selection | Optimization; selecting the most informative variables (e.g., wavelengths) for a predictive model. nih.gov | Enhancing the performance and simplifying PLS or ANN models by focusing on the most relevant data for Komarovicine. |

Data Analysis Platforms

The implementation of these chemometric methods is facilitated by powerful data analysis platforms. These software environments are designed to handle large datasets, provide tools for visualization, and integrate various statistical algorithms. knime.com Open-source platforms like KNIME (Konstanz Information Miner) are particularly valuable in a research setting. stitchdata.comcoursera.org They provide a visual workflow interface where users can connect nodes to perform different tasks—from data import and preprocessing to complex machine learning and visualization—without extensive programming knowledge. knime.comstitchdata.com

The table below outlines features of representative data analysis platforms relevant to natural product research.

| Platform | Key Features | Relevance to Natural Product Research |

| KNIME Analytics Platform | Open-source, visual workflow interface, large repository of nodes for data processing and machine learning, integration with Python and R. knime.comcoursera.org | Ideal for creating automated and reusable workflows for processing analytical data, building chemometric models, and visualizing results. |

| Tableau | Powerful and interactive data visualization, user-friendly interface, ability to connect to hundreds of data sources. coursera.org | Excellent for exploring complex, multi-dimensional datasets and creating insightful visualizations of chemical profiles or model performance. |

| TIBCO Spotfire | AI-driven insights, natural language search, point-and-click tools for building predictive models. stitchdata.comcoursera.org | Useful for identifying patterns and trends in large-scale screening data that might not be immediately obvious. |

| Microsoft Excel | Widely available, strong spreadsheet functionality, various charting options, and business analytics formulas. coursera.org | Suitable for basic data handling, preliminary analysis, and creating standard charts for reports. |

By combining advanced analytical instrumentation with these powerful chemometric and data analysis platforms, researchers can more efficiently navigate the chemical complexity of natural sources to unlock the full potential of compounds like Komarovicine.

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Key Structural Features for PPARγ Partial Agonism by 2-Formyl-komarovicine

The partial agonism of 2-Formyl-komarovicine at the PPARγ receptor is attributed to specific structural interactions within the receptor's ligand-binding domain (LBD). Molecular docking studies have been instrumental in elucidating these key features.

Research indicates that 2-Formyl-komarovicine successfully binds within the hydrophobic pocket of the PPARγ LBD. nih.gov This interaction is a critical first step for the activation of the receptor. However, a defining characteristic of its partial agonism is its inability to interact with and stabilize Helix H12 of the LBD. nih.gov The stabilization of Helix H12 is a crucial conformational change required for the recruitment of coactivators and the subsequent full transcriptional activation of target genes, a hallmark of full PPARγ agonists.

The interaction of 2-Formyl-komarovicine promotes the production of adiponectin, an important adipocytokine, in human bone marrow-mesenchymal stem cells, demonstrating its activity in a cellular context. nih.gov This biological effect is achieved in a concentration-dependent manner, further linking the compound's structure to a functional PPARγ-mediated response. nih.gov The partial nature of the agonism suggests that while the compound can induce some receptor activity, it does not elicit the maximum possible response, a characteristic that is often sought after to minimize the adverse effects associated with full PPARγ agonists.

Table 1: Key Structural Interactions of 2-Formyl-komarovicine with PPARγ

| Structural Feature / Interaction | Role in PPARγ Partial Agonism | Reference |

|---|---|---|

| Binding to LBD Hydrophobic Pocket | Essential for receptor occupancy and initial activation. | nih.gov |

Rational Design and Synthesis of Komarovicine Analogues with Modified Activities

Following a comprehensive review of scientific literature, no specific studies detailing the rational design and synthesis of Komarovicine analogues with the explicit aim of modifying its biological activities could be identified. While the principles of rational drug design are widely applied to other PPARγ modulators, involving modifications to enhance binding affinity or alter agonist efficacy, such research has not been published for the Komarovicine scaffold.

Impact of Stereochemistry on Biological Activity Profiles

There is no available information in the scientific literature regarding the impact of Komarovicine's stereochemistry on its biological activity profile. The role of chirality is fundamental in pharmacology, as different stereoisomers of a molecule can exhibit significantly different binding affinities, efficacies, and metabolic profiles. nih.govbiomedgrid.comnih.gov However, specific studies investigating the stereoisomers of Komarovicine or its derivatives and their corresponding effects on PPARγ or other biological targets have not been reported.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Komarovicine Studies

The era of "big data" in biology offers an unprecedented opportunity to unravel the complex mechanisms of action of natural products like Komarovicine. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and systemic responses to Komarovicine treatment. nih.govnih.gov

Multi-omics approaches are transforming the landscape of natural product discovery and development. nih.gov By combining these data layers, researchers can move beyond a single target-pathway analysis to a more comprehensive understanding of a compound's effects. For instance, while Komarovicine is known to interact with PPARγ, multi-omics studies could reveal its influence on a wider network of genes, proteins, and metabolites. nih.govresearchgate.net

Future research could employ these techniques to:

Elucidate Biosynthetic Pathways: Genomics and transcriptomics can identify the genes and enzymatic pathways responsible for Komarovicine biosynthesis in Nitraria komarovii. nih.govnih.gov This knowledge is crucial for optimizing its production through biotechnological methods.

Identify Novel Targets and Mechanisms: Proteomics and metabolomics can pinpoint changes in protein expression and metabolite profiles in response to Komarovicine, potentially uncovering new biological targets and mechanisms of action beyond PPARγ agonism. nih.gov

Predict Therapeutic Efficacy and Toxicity: By analyzing the global changes in a biological system, multi-omics can help in predicting the therapeutic efficacy and potential off-target effects of Komarovicine and its derivatives. nih.gov

Table 1: Potential Applications of Multi-Omics in Komarovicine Research

| Omics Discipline | Potential Application for Komarovicine Research | Expected Outcome |

|---|---|---|

| Genomics | Sequencing the genome of Nitraria komarovii to identify biosynthetic gene clusters for Komarovicine. nih.gov | Enablement of metabolic engineering for enhanced production. |

| Transcriptomics | Analyzing gene expression changes in cells or tissues treated with Komarovicine. nih.gov | Understanding of the downstream genetic pathways modulated by Komarovicine. |

| Proteomics | Profiling protein expression alterations to identify direct and indirect protein targets. nih.gov | Discovery of novel biological targets and biomarkers of activity. |

| Metabolomics | Studying the changes in metabolic profiles to understand the systemic effects of Komarovicine. nih.gov | Insight into the metabolic pathways affected and potential therapeutic applications. |

Advanced Computational Modeling for De Novo Komarovicine Analog Design

While Komarovicine itself shows interesting biological activity, the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties is a key goal for therapeutic development. Advanced computational modeling, particularly de novo drug design, offers a powerful platform to achieve this. numberanalytics.comnih.gov De novo design involves creating new molecules from scratch using computational algorithms, rather than by modifying existing compounds. numberanalytics.com

This approach can accelerate the drug discovery process by exploring a vast chemical space to identify promising new molecular structures. acs.org For Komarovicine, computational methods can be used to:

Generate Novel Scaffolds: Utilize algorithms to build new molecular structures that retain the key pharmacophoric features of Komarovicine for PPARγ binding while introducing novel chemical moieties. nih.gov

Optimize Binding Affinity and Selectivity: Employ molecular docking and molecular dynamics simulations to predict how these new analogs will interact with PPARγ, allowing for the selection of candidates with the most favorable binding characteristics. researchgate.netresearchgate.net

Predict ADMET Properties: Use machine learning models to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of newly designed analogs, helping to prioritize compounds with better drug-like properties. patsnap.com

Recent advances in artificial intelligence, such as the use of diffusion models and deep reinforcement learning, are further enhancing the capabilities of de novo drug design, enabling the generation of 3D molecular structures with specific desired properties. acs.orgarxiv.org

Exploration of Novel Biological Targets for Komarovicine and its Derivatives

Future research in this area could focus on:

Phenotypic Screening: Utilizing high-content screening of cell-based assays to identify unexpected biological effects of Komarovicine, which can then be used to infer potential new targets. researchgate.net

Chemical Proteomics: Employing affinity-based probes derived from Komarovicine to isolate its binding partners from cell lysates, allowing for the direct identification of protein targets.

In Silico Target Prediction: Using computational tools to screen the structure of Komarovicine against databases of known protein structures to predict potential binding interactions and novel targets.

The discovery of new targets for Komarovicine could open up entirely new therapeutic avenues for this class of compounds, potentially in areas such as inflammation, cancer, or neurodegenerative diseases, where PPARs are also known to play a role. researchgate.net

Sustainable Sourcing and Production Methodologies for Komarovicine

Komarovicine is naturally sourced from Nitraria komarovii, a plant found in regions of Central Asia. spandidos-publications.com As interest in this compound grows, it is imperative to develop sustainable sourcing and production methods to prevent overharvesting and ensure a stable supply for research and potential future clinical use.

Key strategies for the sustainable production of Komarovicine include:

Sustainable Wild Harvesting: Implementing and adhering to sustainable harvesting protocols for Nitraria komarovii in its natural habitat. scirp.orgtraffic.org This involves managing harvest rates to ensure the long-term survival of the plant populations. Organizations like the IUCN have specialist groups focused on the conservation and sustainable use of medicinal plants, which can provide guidance in this area. iucn.org

Plant Cell and Tissue Culture: Establishing in vitro cultures of Nitraria komarovii cells or tissues can provide a controlled and sustainable source of Komarovicine, independent of geographical and environmental factors. researchgate.netmdpi.com This biotechnological approach has been successfully used for the production of other plant-derived alkaloids. frontiersin.orgnih.gov

Metabolic Engineering and Synthetic Biology: Once the biosynthetic pathway of Komarovicine is fully elucidated, it may be possible to engineer microorganisms like yeast or bacteria to produce the compound through fermentation. pnas.org This approach offers the potential for large-scale, cost-effective, and environmentally friendly production.

Table 2: Comparison of Production Methodologies for Komarovicine

| Methodology | Advantages | Challenges |

|---|---|---|

| Wild Harvesting | Direct source of the natural product. | Risk of over-exploitation, environmental impact, variability in yield. mdpi.com |

| Plant Cell/Tissue Culture | Controlled production, not dependent on climate, potential for yield enhancement. researchgate.net | Slow growth rates, optimization of culture conditions can be complex. researchgate.net |

| Metabolic Engineering/Synthetic Biology | Scalable, cost-effective, sustainable, potential for novel derivative synthesis. pnas.org | Requires complete elucidation of the biosynthetic pathway, complex genetic engineering. pnas.org |

Q & A

Q. Table 1. Key Analytical Techniques for Komarovicine Characterization

Table 2. Frameworks for Research Question Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.